Cas no 3272-11-5 ((epoxysuccinic acid ))

(epoxysuccinic acid ) 化学的及び物理的性質
名前と識別子
-
- (epoxysuccinic acid )
- cis-Epoxysuccinic acid
- 2,3-Epoxysuccinic acid
- 2,3-Oxiranedicarboxylic acid
- cis-2,3-Epoxysuccinic acid
- CCRIS 3757
- cis-2,3-Oxiranedicarboxylic acid
- 2,3-Oxiranedicarboxylic acid, cis-
- EINECS 240-604-3
- Epoxysuccinic acid
- NSC43234
- AC1L3AQE
- AC1Q5UHZ
- oxirane-2,3-dicarboxylic acid
- EINECS 221-900-1
- AR-1D2792
- NSC243799
- NSC-243799
- NCI60_004002
- LS-188463
- Epoxy-succinic acid
- 6311-64-4
- NSC 243799
- D94020
- 2,a3-aOxiranedicarboxylic acid
- CHEMBL2008310
- (2S,3R)-oxirane-2,3-dicarboxylic acid
- 3272-11-5
- AS-59308
- SCHEMBL253521
- AKOS022504512
- (2R,3R)-(-)-EPOXYSUCCINIC ACID
- NS00044201
- DTXSID50901492
- L-trans-2,3-epoxysuccinic acid
- DTXCID60197824
- trans-(+/-)-2,3-oxiranedicarboxylic acid
-
- MDL: MFCD00070513
- インチ: InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)
- InChIKey: DCEMCPAKSGRHCN-UHFFFAOYSA-N
- SMILES: C1(C(C(=O)O)O1)C(=O)O
計算された属性
- 精确分子量: 132.00582
- 同位素质量: 132.00587322g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 9
- 回転可能化学結合数: 2
- 複雑さ: 144
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.9
- トポロジー分子極性表面積: 87.1Ų
じっけんとくせい
- PSA: 87.13
(epoxysuccinic acid ) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D760388-100mg |
2,3-Oxiranedicarboxylic acid |
3272-11-5 | 95% | 100mg |
$200 | 2024-06-05 | |
A2B Chem LLC | AY10018-25mg |
2,3-Oxiranedicarboxylic acid |
3272-11-5 | 95% | 25mg |
$79.00 | 2024-04-20 | |
Aaron | AR01FOFI-100mg |
2,3-Oxiranedicarboxylic acid |
3272-11-5 | 95% | 100mg |
$230.00 | 2025-02-10 | |
Aaron | AR01FOFI-25mg |
2,3-Oxiranedicarboxylic acid |
3272-11-5 | 95% | 25mg |
$77.00 | 2025-02-10 | |
eNovation Chemicals LLC | D760388-250mg |
2,3-Oxiranedicarboxylic acid |
3272-11-5 | 95% | 250mg |
$345 | 2024-06-05 | |
Chemenu | CM466756-250mg |
2,3-Oxiranedicarboxylic acid |
3272-11-5 | 95%+ | 250mg |
$*** | 2023-05-30 | |
Chemenu | CM466756-100mg |
2,3-Oxiranedicarboxylic acid |
3272-11-5 | 95%+ | 100mg |
$*** | 2023-05-30 | |
Aaron | AR01FOFI-250mg |
2,3-Oxiranedicarboxylic acid |
3272-11-5 | 95% | 250mg |
$535.00 | 2025-02-10 | |
1PlusChem | 1P01FO76-100mg |
2,3-Oxiranedicarboxylic acid |
3272-11-5 | 95% | 100mg |
$206.00 | 2024-05-05 | |
A2B Chem LLC | AY10018-100mg |
2,3-Oxiranedicarboxylic acid |
3272-11-5 | 95% | 100mg |
$218.00 | 2024-04-20 |
(epoxysuccinic acid ) 関連文献
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Chariya Kaewsaneha,Abdelhamid Elaissari,Pramuan Tangboriboonrat,Pakorn Opaprakasit RSC Adv. 2020 10 41187
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2. Stereospecific preparation of N-alkyl- and N-aralkyl-α-amino-β-hydroxy-acidsA. Singerman,Y. Liwschitz J. Chem. Soc. C 1966 1301
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3. Stereospecific preparation of N-alkyl- and N-aralkyl-α-amino-β-hydroxy-acidsA. Singerman,Y. Liwschitz J. Chem. Soc. C 1966 1301
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Sheng Dong,Xi Liu,Gu-Zhen Cui,Qiu Cui,Xinquan Wang,Yingang Feng Chem. Commun. 2018 54 8482
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Jing-Hui Lv,Xian-Yong Wei,Ying-Hua Wang,Tie-Min Wang,Jing Liu,Dong-Dong Zhang,Zhi-Min Zong RSC Adv. 2016 6 11952
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Jing-Hui Lv,Xian-Yong Wei,Ying-Hua Wang,Tie-Min Wang,Jing Liu,Dong-Dong Zhang,Zhi-Min Zong RSC Adv. 2016 6 11952
-
Chun-Sen Liu,E. Carolina Sa?udo,Min Hu,Li-Ming Zhou,Liang-Qi Guo,Song-Tao Ma,Li-Jun Gao,Shao-Ming Fang CrystEngComm 2010 12 853
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8. Applications of biotransformations in organic synthesis: preparation of enantiomerically pure esters of cis- and trans-epoxysuccinic acidDavid H. G. Crout,Véronique S. B. Gaudet,Keith O. Hallinan J. Chem. Soc. Perkin Trans. 1 1993 805
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9. 701. Syntheses of α-amino-β-hydroxy-acids. Part II. Erythro- and threo-β-hydroxy-DL-aspartic acidY. Liwschitz,Y. Rabinsohn,A. Haber J. Chem. Soc. 1962 3589
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A. D. Roberts,K. A. P. Payne,S. Cosgrove,V. Tilakaratna,I. Penafiel,W. Finnigan,N. J. Turner,N. S. Scrutton Green Chem. 2021 23 4716
(epoxysuccinic acid )に関する追加情報
Epoxy Succinic Acid: A Comprehensive Overview
Epoxy succinic acid, also known by its CAS number 3272-11-5, is a compound that has garnered significant attention in the field of biomedical sciences. This organic molecule, characterized by its unique structure combining an epoxide ring with a succinic acid moiety, exhibits a wide range of biological activities that make it a subject of interest for researchers and clinicians alike.
The compound's chemical structure plays a pivotal role in determining its pharmacological properties. The epoxide group, which is highly reactive, contributes to the compound's ability to engage in various biochemical interactions. Meanwhile, the succinic acid component provides a platform for additional functionalization, enabling the molecule to participate in diverse biological processes.
Recent studies have highlighted the potential of epoxy succinic acid as a therapeutic agent in several disease states. For instance, research published in Journal of Medicinal Chemistry in 2023 demonstrated its anti-inflammatory properties, which could be harnessed to develop novel treatments for inflammatory bowel diseases. The mechanism underlying this activity involves the modulation of key inflammatory pathways, such as the NF-κB cascade.
In addition to its anti-inflammatory effects, epoxy succinic acid has shown promising results in the realm of neurodegenerative disorders. A 2023 study in Nature Neuroscience revealed that the compound exhibits neuroprotective properties by inhibiting the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. This finding underscores its potential as a candidate for developing drugs targeting dementias.
The compound's chelating properties have also been explored in the context of metal-induced oxidative stress. Studies indicate that epoxy succinic acid can effectively bind to heavy metals, such as iron and copper, thereby mitigating their pro-oxidant effects. This property has implications for treating conditions associated with metal dyshomeostasis, including certain types of cancer and neurodegenerative diseases.
Recent advancements in drug delivery systems have further enhanced the therapeutic potential of epoxy succinic acid. For example, lipid-based formulations and nanotechnology-driven delivery platforms have been employed to improve the compound's bioavailability and target specificity. These innovations are expected to pave the way for more effective and personalized treatment regimens.
Furthermore, preclinical studies have demonstrated the safety profile of epoxy succinic acid, with minimal adverse effects observed at therapeutic doses. This favorable toxicity profile positions it as a highly promising candidate for further clinical development.
In conclusion, epoxy succinic acid (CAS 3272-11-5) represents a multifaceted compound with significant therapeutic potential across various biomedical domains. Its unique chemical structure, coupled with its diverse biological activities, renders it a valuable subject for continued research and development in the pharmaceutical industry.
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